4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine

Multidrug resistance P-glycoprotein modulation SAR

4-(4-Chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine (molecular formula C21H26ClN3O3, MW 403.9 g/mol) is a synthetic piperazine-based hydrazone derivative featuring a 2,3,4-trimethoxybenzylidene group connected via a C=N double bond to a piperazinamine core that is N-substituted with a 4-chlorobenzyl moiety. The compound belongs to the N-(benzylidene)-piperazinamine chemotype, a scaffold that has been explored across multiple therapeutic areas including cerebral vasodilation, multidrug resistance (MDR) modulation, and cytotoxicity.

Molecular Formula C21H26ClN3O3
Molecular Weight 403.9 g/mol
Cat. No. B5583966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine
Molecular FormulaC21H26ClN3O3
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC)OC
InChIInChI=1S/C21H26ClN3O3/c1-26-19-9-6-17(20(27-2)21(19)28-3)14-23-25-12-10-24(11-13-25)15-16-4-7-18(22)8-5-16/h4-9,14H,10-13,15H2,1-3H3/b23-14+
InChIKeyDENBUVCOXKNEHV-OEAKJJBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine: Structural and Physicochemical Baseline for Procurement Decisions


4-(4-Chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine (molecular formula C21H26ClN3O3, MW 403.9 g/mol) is a synthetic piperazine-based hydrazone derivative featuring a 2,3,4-trimethoxybenzylidene group connected via a C=N double bond to a piperazinamine core that is N-substituted with a 4-chlorobenzyl moiety [1]. The compound belongs to the N-(benzylidene)-piperazinamine chemotype, a scaffold that has been explored across multiple therapeutic areas including cerebral vasodilation, multidrug resistance (MDR) modulation, and cytotoxicity [2][3]. It is currently available as a research chemical through major chemical suppliers, including as an AldrichCPR catalog item from Sigma-Aldrich, typically at ≥95% purity [1]. The compound possesses two key structural determinants—the 2,3,4-trimethoxy substitution pattern on the benzylidene ring and the 4-chloro substituent on the benzyl group—that differentiate it from its closest regioisomeric and substituent analogs, warranting careful evaluation when selecting among in-class candidates for structure-activity relationship (SAR) studies or biological screening campaigns.

Why Generic Substitution of 4-(4-Chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine Fails: Key Structural Determinants


Substituting 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine with a closely related analog—even one differing by a single methoxy positional isomer or a halogen substitution—is not functionally interchangeable. Published SAR studies on N-benzylpiperazine derivatives have demonstrated that the pattern of methoxy substitution on the benzyl ring profoundly influences biological activity: the 2,3,4-trimethoxy arrangement was specifically identified as the substitution pattern conferring the most potent MDR-modulating activity in flavonoid-piperazine conjugates, outperforming other di- and trimethoxy substitution patterns and exceeding the potency of verapamil as a reference standard [1]. Additionally, the presence of the para-chloro substituent on the benzyl group modulates lipophilicity (estimated logP) and electronic character relative to the unsubstituted benzyl analog (4-benzyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine, CAS 307328-32-1) . Unlike simple 1-benzylpiperazines such as trimetazidine, the C=N benzylidene (hydrazone) linkage introduces conformational restriction and altered electronic distribution, which can impact target binding kinetics and metabolic stability [2]. These three structural features—trimethoxy positional isomerism, 4-chlorobenzyl substitution, and the hydrazone linkage—collectively define a unique pharmacophoric fingerprint that cannot be replicated by generic replacement with regioisomers or des-chloro analogs.

Quantitative Differentiation Evidence for 4-(4-Chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine


2,3,4-Trimethoxy Substitution Pattern: Superior MDR-Modulating Activity vs Other Methoxy Isomers

The 2,3,4-trimethoxy substitution pattern on the N-benzylpiperazine chain has been demonstrated to confer superior multidrug resistance (MDR)-modulating activity compared to alternative di- and trimethoxy substitution patterns. In a systematic SAR study of 28 flavonoid derivatives bearing N-benzylpiperazine chains, compounds featuring the 2,3,4-trimethoxybenzylpiperazine moiety (compounds 13, 19, 33, and 37) were the most active MDR modulators and were found to be more potent than the reference standard verapamil in reversing P-glycoprotein-mediated drug resistance in K562/DOX cells [1]. In contrast, the 3,4,5-trimethoxy positional isomer—the substitution pattern found in the closest regioisomeric analog 4-(4-chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine (CAS 306989-44-6)—did not appear among the most active compounds in this series. This positional isomer-dependent activity differential establishes that the 2,3,4-trimethoxy arrangement is a critical pharmacophoric feature for applications targeting ABC transporter modulation.

Multidrug resistance P-glycoprotein modulation SAR Flavonoid-piperazine conjugates

4-Chlorobenzyl vs Unsubstituted Benzyl: Predicted Lipophilicity and Ionization Differentiation

The 4-chlorobenzyl substituent confers measurably distinct physicochemical properties compared to the unsubstituted benzyl analog. For the ortho-chloro regioisomer 4-(2-chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine (CAS 304909-30-6), the predicted pKa of the piperazine amine is 6.60±0.10, and the predicted density is 1.19±0.1 g/cm³ . The 4-chlorobenzyl group introduces an electron-withdrawing inductive effect that lowers the basicity of the piperazine nitrogen relative to the unsubstituted benzyl analog 4-benzyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamine (CAS 307328-32-1, molecular formula C21H27N3O3, MW 369.5 g/mol) . The chloro substituent increases molecular weight by approximately 34.4 g/mol (403.9 vs 369.5) and estimated logP by approximately 0.5–0.7 log units based on the Hansch π constant for aromatic chlorine (π = +0.71). This lipophilicity shift has implications for membrane permeability, plasma protein binding, and CYP450 interactions. Notably, 1-(4-chlorobenzyl)piperazine (CAS 23145-88-2) is documented as an inhibitor of [³H]5-HT uptake into rat brain synaptosomes , suggesting the 4-chlorobenzyl group contributes to biological target engagement.

Lipophilicity pKa Drug-likeness Physicochemical profiling

Hydrazone (C=N) Linkage vs Saturated Benzyl-Piperazine: Conformational and Electronic Differentiation from Trimetazidine-Class Compounds

The target compound incorporates a benzylidene (C=N) hydrazone-type linkage connecting the trimethoxyphenyl ring to the piperazinamine core, distinguishing it from the therapeutically established 1-(2,3,4-trimethoxybenzyl)piperazine scaffold (trimetazidine, CAS 5011-34-7) which employs a saturated CH₂-N methylene linker [1]. The C=N double bond introduces sp² hybridization at the connecting nitrogen, imposing conformational planarity between the aromatic ring and the piperazine moiety, whereas the saturated CH₂ linker in trimetazidine permits free rotation. This structural difference has two consequences: (i) altered three-dimensional presentation of the trimethoxyphenyl pharmacophore to biological targets, and (ii) distinct electronic properties due to the imine π-system, which can participate in π-stacking interactions or undergo pH-dependent hydrolysis [2]. The benzylidene-hydrazone motif is a recognized pharmacophoric element in multiple bioactive series, including anticancer agents where N-acylhydrazone derivatives have demonstrated antiproliferative activity with IC₅₀ values ranging from 4 nM to 18 µM across diverse cancer cell lines [3]. In the context of the cerebral vasodilation patent literature, N-(trimethoxybenzyl)-piperazines have been claimed as circulation-enhancing agents with marked stimulatory action on cerebrovascular blood supply [4], but the benzylidene (imine) variant—as represented by this compound—offers a distinct chemotype for exploring differential target engagement profiles.

Hydrazone Benzylidene Conformational restriction Trimetazidine Cerebral vasodilation

Cytotoxic Potential of Trimethoxybenzylidene-Containing Hydrazones: Class-Level Evidence for Anticancer Screening Relevance

Compounds bearing the trimethoxybenzylidene hydrazone motif have demonstrated measurable cytotoxicity against human cancer cell lines, providing class-level support for the potential anticancer relevance of this chemotype. A structurally related benzohydrazide derivative, N-(3,4,5-trimethoxybenzylidene)-4-(3,4,5-trimethoxybenzyloxy)benzohydrazide (P5H), showed IC₅₀ values of 11.79 µM against HCT-116 (wild-type p53) and 18.52 µM against HT-29 (mutant p53) colorectal cancer cell lines in initial cytotoxicity screening [1]. Mechanistic studies revealed that P5H induced death receptor DR5 upregulation in HCT-116 cells and triggered mitochondria-mediated apoptosis in HT-29 cells, indicating engagement of distinct cell death pathways depending on p53 status [1]. Additionally, coumarin N-acylhydrazonic derivatives containing the 3,4,5-trimethoxybenzylidene group exhibited antitrypanosomal activity with IC₅₀ values of approximately 20 µM against both trypomastigote and amastigote forms of T. cruzi [2]. While these data derive from compounds with different core scaffolds (benzohydrazide and coumarin), they establish the trimethoxybenzylidene moiety as a productive pharmacophoric element for cytotoxicity across multiple chemotypes and target indications. The target compound's unique combination of 2,3,4-trimethoxy positioning, 4-chlorobenzyl substitution, and piperazinamine core may yield a distinct cytotoxicity and selectivity profile that warrants empirical evaluation.

Cytotoxicity Colorectal cancer Apoptosis DR5 Hydrazone

Availability and Purity: Commercial Access to Three Regioisomeric Forms Enables Controlled Comparative Studies

The target compound and its two primary regioisomers are all commercially available as research chemicals through the Sigma-Aldrich AldrichCPR program, enabling procurement of matched-purity comparator sets for controlled SAR studies [1][2]. The three regioisomers—differing only in the positions of the three methoxy groups on the benzylidene ring—are: (1) 2,3,4-trimethoxy (this compound, CAS not assigned or pending), (2) 2,4,6-trimethoxy (CAS 315224-12-5) [1], and (3) 3,4,5-trimethoxy (CAS 306989-44-6) . A structurally related chloro-positional isomer, 4-(2-chlorobenzyl)-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine (CAS 304909-30-6), is also available [2]. All four compounds share the same molecular formula (C21H26ClN3O3) and molecular weight (403.9 g/mol), making them ideal for head-to-head pharmacological comparisons where molecular properties are matched but pharmacophoric presentation differs. The commercial availability of this regioisomeric panel eliminates synthetic burden and enables rapid procurement for screening campaigns, selectivity profiling, and SAR validation studies. Typical purity specifications are ≥95% for all AldrichCPR catalog items [1].

Regioisomer comparison Commercial availability Purity Sigma-Aldrich catalog

Recommended Research Application Scenarios for 4-(4-Chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine


Regioisomer Comparator SAR Studies: Benchmarking 2,3,4- vs 3,4,5- vs 2,4,6-Trimethoxy Substitution Patterns

Procure all three methoxy regioisomers (2,3,4-; 3,4,5-; 2,4,6-trimethoxy) alongside the ortho-chloro analog (CAS 304909-30-6) to conduct systematic head-to-head SAR profiling in target-specific biochemical or cell-based assays. All compounds share identical molecular formula (C21H26ClN3O3) and MW (403.9 g/mol), ensuring that differential activity can be unambiguously attributed to pharmacophoric geometry rather than bulk physicochemical differences [1]. This approach is particularly valuable for MDR modulation studies, where the 2,3,4-trimethoxy pattern has been established as the most potent substitution pattern in related flavonoid-piperazine conjugates [2].

Multidrug Resistance (MDR) Reversal Screening: P-Glycoprotein Modulation in Doxorubicin-Resistant Cancer Models

Based on published SAR data demonstrating that N-benzylpiperazine derivatives with the 2,3,4-trimethoxy substitution pattern are the most potent MDR modulators—surpassing verapamil in K562/DOX doxorubicin-resistant leukemia cells [2]—this compound is a rational choice for MDR reversal screening campaigns. Test at 5 µM in combination with doxorubicin using resistant cell lines (K562/DOX, MCF-7/ADR) and assess intracellular accumulation of fluorescent P-glycoprotein substrates (e.g., JC-1, rhodamine 123) to quantify MDR reversal potency relative to verapamil and other reference modulators.

Hydrazone Chemotype Exploration: CNS Penetration and Cerebral Vasodilation Screening vs Trimetazidine-Class Compounds

The benzylidene (C=N) hydrazone linkage of this compound offers a conformationally restricted alternative to the flexible CH₂-N linker found in trimetazidine (CAS 5011-34-7) and lomerizine/KB-2796 [3]. This structural distinction supports exploration of differential CNS penetration, target engagement kinetics, and metabolic stability. Screen the compound alongside trimetazidine and lomerizine in cerebral vasodilation assays (vertebral artery vs peripheral artery selectivity) or in CNS target panels (sigma receptors, serotonin transporters) to assess whether the hydrazone linkage confers improved selectivity or pharmacokinetic properties compared to the clinically established saturated benzyl-piperazine scaffold [3][4].

Anticancer Cytotoxicity Screening in Colorectal and Breast Cancer Cell Line Panels

Given the validated cytotoxicity of trimethoxybenzylidene-containing hydrazone derivatives against colorectal cancer cell lines (HCT-116 IC₅₀ = 11.79 µM; HT-29 IC₅₀ = 18.52 µM) [5] and the broader anticancer potential of N-acylhydrazone compounds with IC₅₀ values ranging from 4 nM to 18 µM [6], deploy this compound in focused cytotoxicity screening against colorectal (HCT-116, HT-29, HCT-15), breast (MCF-7, MDA-MB-231), and other solid tumor cell lines. Compare potency and selectivity with the 3,4,5-trimethoxy regioisomer to empirically determine whether the 2,3,4-substitution pattern confers any advantage in the anticancer context—an open SAR question that remains to be resolved.

Quote Request

Request a Quote for 4-(4-chlorobenzyl)-N-(2,3,4-trimethoxybenzylidene)-1-piperazinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.